Cyclohexylamine carbonate
Description
Historical Context of Cyclohexylamine (B46788) and its Derivatives in Chemical Science
Cyclohexylamine, the parent amine of cyclohexylamine carbonate, is a primary aliphatic amine that has long been established in chemical science. atamanchemicals.comataman-chemicals.com It is structurally a cyclohexane (B81311) ring with an attached amino group. atamanchemicals.com Industrially, it is produced primarily through the catalytic hydrogenation of aniline (B41778) or by the reaction of cyclohexanol (B46403) with ammonia. atamanchemicals.comyearnintl.com Historically, cyclohexylamine has been a significant intermediate in the synthesis of a variety of other organic compounds, including rubber processing chemicals, plasticizers, and dyes. atamanchemicals.comataman-chemicals.com
The development of cyclohexylamine derivatives for specific applications is a key part of its history. One of the earliest and most notable derivatives in a research context is this compound. Its emergence in the mid-20th century stemmed from systematic investigations into volatile alkaline compounds. Research conducted in the 1960s by W. H. Langwell identified this compound's potential for the gaseous deacidification of paper, a critical challenge in the preservation of manuscripts and archival documents. princeton.edu This application was based on the compound's volatility, which allows its vapors to permeate porous materials like paper and neutralize acids. princeton.edu Around the same period, its utility as a vapor phase corrosion inhibitor (VPI) began to be recognized, with early reports of its development appearing by 1955. emerald.comuv.mx
Evolution of Research Interests in this compound
Initial research interest in this compound was predominantly focused on two main areas: paper deacidification and corrosion inhibition. princeton.eduresearchgate.net The compound was investigated as a volatile neutralizing agent capable of combating the acidic degradation of paper, although it was noted that it did not leave a permanent alkaline buffer. princeton.edusmolecule.com
The focus on corrosion inhibition, however, proved to be a more enduring and expanding field of study. Early research established its effectiveness as a VPI for protecting ferrous metals. nih.gov The mechanism of action involves the compound sublimating and its vapors condensing on metal surfaces to form a protective film. researchgate.net This film, formed by the adsorption of the protonated amine onto the metal, acts as a barrier, inhibiting oxidation.
Over time, research evolved from simply demonstrating its efficacy to understanding its mechanism and expanding its application to other metals and alloys. A significant area of later investigation has been its use in protecting Nd-Fe-B (neodymium-iron-boron) permanent magnets, which are highly susceptible to corrosion. researchgate.netampp.org Studies have employed electrochemical methods like electrochemical impedance spectroscopy (EIS) and polarization measurements to probe its inhibitory action, revealing that it primarily functions as an anodic inhibitor through a physisorption mechanism. researchgate.netampp.org
More recently, research interests have diversified further. In the realm of organic synthesis, this compound has been explored as a catalyst. Specifically, it has shown effectiveness in catalyzing the aminolysis of cyclic carbonates for the synthesis of non-isocyanate polyurethanes (NIPUs), a greener alternative to traditional polyurethane production. rsc.org
Current State of this compound Research: A Comprehensive Overview
Contemporary academic research on this compound is multifaceted, concentrating on corrosion science, organic catalysis, and materials applications.
Corrosion Inhibition: This remains a primary focus. Current studies delve into the molecular-level understanding of its interaction with metal surfaces. Advanced techniques such as scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and electrochemical measurements are routinely used to characterize the protective films and inhibition efficiency. researchgate.netjcscp.org For instance, research on N80 carbon steel has shown that this compound primarily suppresses the anodic corrosion reaction. jcscp.org Furthermore, quantum chemical calculations are being employed to correlate molecular properties like dipole moment and frontier molecular orbital energies (HOMO and LUMO) with inhibition efficiency, providing theoretical backing to experimental observations. jcscp.org
Organic Synthesis: The role of this compound as a catalyst and intermediate is an active area of investigation. It is recognized as an effective catalyst for the formation of urethanes from the aminolysis of cyclic carbonates. Kinetic studies have highlighted its ability to enhance reaction rates, with one study noting that cyclohexylamine derivatives achieved 71% conversion in the aminolysis of N-substituted 8-membered cyclic carbonates within 30 minutes under controlled conditions. This opens avenues for developing room-temperature polymerization processes for producing non-isocyanate polyurethanes. rsc.org
Analytical Chemistry: As the applications of cyclohexylamine and its derivatives expand, so does the need for sensitive and reliable detection methods. Research in analytical chemistry has led to the development of techniques for quantifying cyclohexylamine, the parent compound, in various media. These include spectrophotometric methods and gas chromatography (GC) and high-performance liquid chromatography (HPLC) based techniques, often involving derivatization to enhance detection. nih.govkeikaventures.comoup.comnih.gov More recently, indirect electroanalytical sensing protocols have been developed for its detection in aqueous solutions. rsc.org
Data Tables
Table of Mentioned Compounds
Structure
2D Structure
Properties
IUPAC Name |
carbonic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQZNKUEFUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073139 | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20227-92-3 | |
| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylammonium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclohexylamine Carbonate
Direct Synthesis Approaches
Direct synthesis methods involve the immediate reaction of cyclohexylamine (B46788) with a carbon source to form the carbonate salt. These approaches are often characterized by their simplicity and high atom economy.
Cyclohexylamine (C₆H₁₁NH₂), as a primary aliphatic amine, is a weak base. atamanchemicals.com It readily reacts with acids in exothermic reactions to form salts. ataman-chemicals.com When exposed to air, cyclohexylamine can absorb atmospheric carbon dioxide. ataman-chemicals.comeschemy.com In the presence of moisture, carbon dioxide forms carbonic acid (H₂CO₃), an acidic species. The subsequent acid-base neutralization reaction between the basic amine and the in-situ formed carbonic acid results in the formation of white, crystalline cyclohexylamine carbonate. atamanchemicals.comataman-chemicals.comeschemy.com This spontaneous reaction highlights a simple, passive method for the salt's formation. The aqueous solution of cyclohexylamine is alkaline, with a 0.01% solution exhibiting a pH of 10.5, which facilitates the absorption of acidic gases like CO₂. ataman-chemicals.comeschemy.com
A more controlled and common direct synthesis method involves the carbonylation of cyclohexylamine with carbon dioxide gas. smolecule.com This process is typically carried out by bubbling CO₂ through a solution of cyclohexylamine. smolecule.com In both laboratory and industrial settings, this reaction is performed under controlled conditions to ensure efficient conversion. smolecule.com
Patented industrial methods describe saturating a 15-40% (w/w) aqueous or solvent-based solution of cyclohexylamine with carbon dioxide until a suspension of this compound is formed. smolecule.com The solid product is then isolated from the suspension, often by centrifugation. smolecule.com To monitor the reaction's progress and control the extent of carbonation, pH titration is often employed. smolecule.com The completion of the reaction can be identified by characteristic sharp drops in pH. smolecule.com
The following table summarizes kinetic data for the reaction between CO₂ and cyclohexylamine in various solvents.
Table 1: Kinetic Parameters for the CO₂-Cyclohexylamine Reaction at 25°C
| Solvent | Rate Constant (k) (L/mol·s) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Water | 0.45 | 30.2 |
| Toluene (B28343) | 0.78 | 27.9 |
| Ethanol | 0.62 | 29.5 |
Data sourced from laboratory studies on the direct reaction of cyclohexylamine with carbon dioxide. smolecule.com
Indirect Synthetic Pathways
Indirect routes to this compound involve multiple steps, often starting with the synthesis of the cyclohexylamine precursor itself, which is then subsequently carbonated.
Industrially, cyclohexylamine is often produced via the catalytic hydrogenation of aniline (B41778). ataman-chemicals.comeschemy.com This process typically uses catalysts like Raney cobalt or nickel at high temperatures (210-240 °C) and pressures. Other methods include the catalytic hydrogenation of nitrobenzene (B124822). The resulting cyclohexylamine is then converted into this compound by reacting it with carbon dioxide, as described in the direct synthesis section. This two-step process, starting from aniline or nitrobenzene, represents a significant indirect pathway to the final carbonate product.
Furthermore, research has explored the conversion of various amines, including cyclohexylamine, into carbonate or carbamate (B1207046) intermediates as part of more complex syntheses. For instance, the reaction of primary amines with CO₂ and alkyl halides is a known route to carbamates. iitm.ac.in Similarly, the aminolysis of cyclic carbonates with cyclohexylamine can yield urethane (B1682113) intermediates, demonstrating the conversion of related carbonate structures. rsc.org
While the direct formation of this compound from cyclohexylamine and CO₂ is a facile reaction that does not typically require a catalyst, catalysts play a crucial role in related transformations that use cyclohexylamine and a carbon source to synthesize other valuable organic compounds.
Several heterogeneous catalysts have been studied for the carbonylation of amines. In the one-pot synthesis of N,N'-dicyclohexylurea from cyclohexylamine and CO₂, yttria-stabilized zirconia (YSZ-8) has been shown to be an effective heterogeneous catalyst, achieving high conversion and yield. mdpi.com Cyclohexylamine demonstrated particularly high reactivity in this system compared to other aliphatic amines. mdpi.com Another study reports the use of a Ru(III)-porphyrin catalyst in a three-component reaction involving CO₂, aliphatic amines like cyclohexylamine, and dichloroethane to synthesize oxazolidinones. researchgate.net Additionally, an Fe₂O₃-ZnO catalyst has been developed for the synthesis of methyl cyclohexylcarbamate using cyclohexylamine and dimethyl carbonate as raw materials. google.com
Organocatalysis offers a metal-free approach to reactions involving amines and carbonates. The aminolysis of cyclic carbonates by cyclohexylamine has been a key area of study for evaluating the efficacy of organocatalysts. Thiourea (B124793) derivatives, particularly those with 3,5-bis(trifluoromethyl)phenyl groups like 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea, have been identified as highly effective catalysts for this reaction. core.ac.uk These catalysts function as Brønsted acids, activating the carbonate moiety through bidentate hydrogen bonding. core.ac.uk
Comparative studies have shown that in the reaction between propylene (B89431) carbonate and cyclohexylamine, thiourea organocatalysts can exhibit activity equivalent to or even outperforming other strong organic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and inorganic catalysts. core.ac.ukrsc.org
Table 2: Catalyst Performance in the Aminolysis of Propylene Carbonate with Cyclohexylamine
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| Thiourea A* | 5 | 1 | 25 | > 60 |
| TBD | 5 | 1 | 25 | > 60 |
| Thiourea A* | 5 | 1 | 100 | 90 |
| TBD | 5 | 1 | 100 | 100 |
*Thiourea A refers to a 1-(3,5-bis(trifluoromethyl)phenyl)-3-alkylthiourea derivative. core.ac.ukrsc.org
These studies demonstrate that while direct carbonation of cyclohexylamine is straightforward, the broader field of converting cyclohexylamine with carbon sources into other chemical products is heavily reliant on advances in both metal-based and organic catalysis.
Role of Catalysts in this compound Synthesis
Metal-Organic Frameworks and Metal-Based Catalysts
Metal-based catalysts, particularly those involving cobalt, nickel, and platinum group metals, are foundational in the industrial production of cyclohexylamine. Research has shown that nickel-based catalysts, especially when supported on carbon and prepared via microwave-assisted techniques, can achieve 100% conversion of nitrobenzene to cyclohexylamine with 96.7% selectivity under conditions of 200 °C and 2.0 MPa of hydrogen pressure. Similarly, Raney cobalt catalysts are used for the liquid-phase hydrogenation of aniline at temperatures between 210-240 °C and pressures of 2-10 kg/cm ².
Metal-Organic Frameworks (MOFs) represent a newer class of heterogeneous catalysts with potential applications in related syntheses. While direct use in this compound synthesis is an emerging area, their utility in key related reactions, such as the fixation of CO₂ into cyclic carbonates, is well-documented. acs.org For instance, specific zinc- and cadmium-based MOFs have demonstrated the ability to catalyze the cycloaddition of CO₂ to epoxides, affording cyclic carbonates in up to 96% yield. acs.org These catalysts are often recyclable for multiple cycles without significant loss of efficiency. acs.org The high porosity, functionality, and defined active sites within MOFs make them promising candidates for activating substrates like amines and CO₂. semanticscholar.orgresearchgate.net
| Promoter | Effect on Catalytic Activity | Effect on Selectivity to Cyclohexylamine | Reference |
|---|---|---|---|
| None (Reference Catalyst) | Baseline | Baseline | icm.edu.pl |
| Li₂CO₃ | Decreased (to 50% of reference) | Not specified | icm.edu.pl |
| Na₂CO₃ | Decreased (to 17% of reference) | Greatly enhanced | icm.edu.plicm.edu.pl |
| K₂CO₃ | Practically no activity | N/A | icm.edu.plicm.edu.pl |
| Cs₂CO₃ | Practically no activity | N/A | icm.edu.pl |
Ionic Liquid-Mediated Syntheses
Ionic liquids (ILs) have emerged as effective catalysts and media for the synthesis of carbonates due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable structures. nih.govmdpi.com In the context of carbonate synthesis, ILs can act as catalysts for the cycloaddition of CO₂ to epoxides, a reaction analogous to the carbonation of amines. mdpi.comresearchgate.net
The catalytic activity of ILs is often a synergistic effect of both the cation and the anion. mdpi.comsci-hub.se Imidazolium-based ionic liquids are frequently used, where the acidic proton on the imidazolium (B1220033) ring can interact with and activate electrophiles. sci-hub.se The anion, meanwhile, can act as a nucleophile to attack substrates. For instance, in the synthesis of cyclic carbonates from epoxides, halide anions (like Br⁻ or Cl⁻) can nucleophilically open the epoxide ring, facilitating the subsequent reaction with CO₂. researchgate.net Research shows that ILs with more nucleophilic anions and bulkier alkyl chains on the cation tend to exhibit better reactivity. researchgate.net
In the carbonylation of amines to form carbamates, imidazolium-based ILs have been shown to provide 100% selectivity, avoiding the formation of other side products. sci-hub.se Dicationic ILs demonstrated superior catalytic activity compared to their monocationic counterparts, possibly due to a bifunctional activation mechanism. sci-hub.se The reaction mechanism, supported by DFT calculations, suggests that the IL cation activates the carbonyl group of a carbonate source (like dimethyl carbonate) while the anion activates the amine's N-H bond, facilitating the nucleophilic attack. sci-hub.se
Furthermore, certain amine-based solvents can be considered "switchable ionic liquids." rsc.org For example, N,N-dimethyl-cyclohexylamine can be converted from a nonionic liquid to its protonated carbonate salt (an ionic liquid) upon exposure to CO₂ and can be switched back by adding a base or sparging with an inert gas. rsc.orgacs.org This property is valuable for creating reaction systems where the catalyst or solvent properties can be altered in-situ, simplifying product separation and catalyst recycling.
| Ionic Liquid Type | Selectivity to Carbamate | Relative Catalytic Activity | Proposed Role | Reference |
|---|---|---|---|---|
| Monocationic | 100% | Good | Cation activates carbonyl group; anion activates amine. | sci-hub.se |
| Dicationic (e.g., B[MIm]₂Cl₂) | 100% | Excellent (Better than monocationic) | Bifunctional activation enhances reaction rate. | sci-hub.se |
Reaction Conditions and Optimization Strategies in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing yield, selectivity, and process efficiency while minimizing energy consumption and by-product formation.
Temperature and Pressure Effects on Reaction Yield and Selectivity
Temperature and pressure are critical variables that directly influence reaction kinetics and equilibrium. In the direct carbonation of cyclohexylamine solutions with CO₂, the synthesis is typically conducted at temperatures between 25–40°C. smolecule.com Elevated temperatures within this range can accelerate the reaction, but excessive heat can be detrimental. smolecule.com For the precursor synthesis via aniline hydrogenation, much higher temperatures of 210–240°C are required to drive the reaction forward. google.com However, exceeding this range can promote side reactions and lead to catalyst degradation. google.com
Pressure plays a dual role. In hydrogenation reactions, a high hydrogen pressure (e.g., 2-10 kg/cm ² or higher) is necessary to achieve high conversion rates. google.com In syntheses involving CO₂, pressure affects its solubility in the reaction medium. For the cycloaddition of CO₂ to epoxides, a related reaction, studies show that increasing CO₂ pressure from 1 to 10 bar enhances catalyst activity and product yield. nih.gov This allows reactions to proceed efficiently even at moderate temperatures (22-100 °C). nih.gov
| Reaction | Parameter | Condition Range | Effect on Yield/Selectivity | Reference |
|---|---|---|---|---|
| Aniline Hydrogenation to Cyclohexylamine | Temperature | 210–240 °C | Below 210°C, reaction is slow; above 240°C, side reactions increase. | google.com |
| Pressure | 2–10 kg/cm² | Higher pressure favors hydrogenation. | ||
| Cyclohexylamine Carbonation | Temperature | 25–40 °C | Elevated temperatures in this range accelerate the reaction. | smolecule.com |
| CO₂ Flow Rate | 0.5–1.5 L/min | Excess flow can cause foaming. | smolecule.com | |
| Cyclic Carbonate Synthesis (from Epoxide + CO₂) | Temperature | 22–100 °C | Higher temperature increases catalyst activity. | nih.gov |
| Pressure | 1–10 bar | Higher pressure increases CO₂ concentration and reaction rate. | nih.gov |
Solvent Effects and Green Chemistry Considerations
The choice of solvent is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.gov Solvents can influence reaction rates, selectivity, and the stability of intermediates. In the reaction of CO₂ with cyclohexylamine, aqueous systems are noted to favor the stability of the resulting carbamate, while less polar solvents like toluene can increase CO₂ solubility. smolecule.com
A significant advancement in green chemistry is the use of organic carbonates, such as dimethyl carbonate (DMC) and ethylene (B1197577) carbonate, as environmentally benign solvents and reagents. rsc.orgfrontiersin.org They are biodegradable, have low toxicity, and high boiling points, making them attractive alternatives to conventional volatile organic solvents. nih.govrsc.org In some cases, ethylene carbonate can serve as both the solvent and a reactant. frontiersin.org
The development of "switchable" or "smart" solvents represents another green approach. rsc.orgacs.org These solvents, such as N,N-dimethylcyclohexylamine, can have their polarity and hydrophilicity dramatically altered by a trigger like the addition or removal of CO₂. acs.org This allows for a homogeneous reaction phase and a subsequent heterogeneous phase for easy separation of products and catalysts, minimizing solvent waste. rsc.org Syntheses performed under solvent-free conditions, often utilizing ionic liquids as both catalyst and medium, further enhance the green credentials of the process. researchgate.netsci-hub.se
Control of By-product Formation
Minimizing by-products is crucial for achieving high purity and reducing downstream separation costs. In the synthesis of cyclohexylamine from aniline, several side reactions can occur, leading to impurities such as dicyclohexylamine (B1670486), N-phenylcyclohexylamine, and cyclohexene. icm.edu.plgoogle.com The formation of these by-products is often a result of consecutive reactions where the desired product, cyclohexylamine, reacts further. icm.edu.pl
Strategies to control these side reactions include:
Catalyst Modification : The addition of promoters, such as Na₂CO₃ to cobalt catalysts, can enhance selectivity by inhibiting the consecutive reactions that form dicyclohexylamine and N-phenylcyclohexylamine. icm.edu.plicm.edu.pl
Reaction Condition Control : Maintaining the reaction temperature within a narrow, optimal range (e.g., 210-240°C for aniline hydrogenation) is essential, as higher temperatures promote side reactions. google.com
Process Design : Removing the product from the reaction system as it is formed can prevent it from participating in secondary reactions. This can be achieved in processes where the product (cyclohexylamine) is distilled out of the reaction mixture while the less volatile reactant (aniline) is retained. google.com
The choice of catalyst and reaction pathway can also inherently limit by-products. For example, using dimethyl carbonate as a carbonylating agent in the presence of specific ionic liquid catalysts has been shown to produce carbamates with 100% selectivity, avoiding other unwanted products. sci-hub.se
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexylamine Carbonate
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, serves as a fundamental tool for identifying functional groups and investigating the mechanisms of molecular interactions.
IR spectroscopy is highly effective in confirming the adsorption of cyclohexylamine (B46788) carbonate onto various surfaces and elucidating the nature of this interaction. Studies on the use of cyclohexylamine carbonate (CHC) as a vapor phase inhibitor for Nd-Fe-B magnets have utilized IR spectroscopy to analyze the magnet's surface after exposure to CHC vapor. The appearance of characteristic absorption bands of CHC on the substrate surface confirms its adsorption. ampp.org
The mechanism of corrosion inhibition is largely dictated by how the inhibitor adsorbs to the metal surface. IR spectral analysis indicates that physisorption, an interaction governed by weaker intermolecular forces like electrostatic attraction, plays a dominant role in the adsorption process of CHC. ampp.orgresearchgate.net This is supported by the observation that the primary vibrational modes of the CHC molecule are present on the surface, suggesting the molecule remains largely intact. The key IR bands observed for pure this compound and their corresponding vibrational assignments are detailed in Table 1. ampp.org
Table 1: Infrared (IR) Spectroscopy Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3385 | N-H Asymmetric Stretching |
| 3349 | N-H Symmetric Stretching |
| 1463 | C-H Bending (Alicyclic Ring) |
| 1257 | C-N Stretching |
| 810 | N-H Bending |
Data sourced from a study on Nd-Fe-B magnets. ampp.org
FTIR spectroscopy, with its enhanced speed and resolution, is invaluable for both the structural confirmation of the final compound and for monitoring its synthesis or subsequent reactions in real-time. sciopen.com Structurally, the FTIR spectrum of this compound provides clear evidence of its constituent ions: the cyclohexylammonium cation and the carbonate anion. The spectrum displays characteristic N-H stretching and bending vibrations from the ammonium (B1175870) group and C-H vibrations from the cyclohexane (B81311) ring. ampp.org Concurrently, the presence of the carbonate ion (CO₃²⁻) is confirmed by its characteristic absorption bands. In situ FTIR has been effectively used to monitor the formation of cyclic carbonates, where the intense absorbance of the asymmetric C=O vibration appears around 1800 cm⁻¹. unl.edu This capability allows for precise tracking of reaction kinetics and conversion rates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the chemical environment, connectivity, and conformation of atoms within a molecule. Both solid-state and solution-state NMR are used to fully characterize this compound.
In the solid state, molecules are locked into specific conformations and packing arrangements. Solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP/MAS), are essential for studying these structures. For the cyclohexylammonium ion component of this compound, solid-state NMR can distinguish between different molecular conformations.
A notable study on cyclohexylamine used as a structure-directing agent in the synthesis of microporous materials demonstrated the power of this technique. researchgate.net Using ¹³C CP/MAS NMR, researchers were able to detect the presence of both equatorial and axial conformers of the cyclohexylamine molecule within the material's channels. researchgate.net Furthermore, ¹H MAS NMR spectroscopy was used to unequivocally prove that the amine groups were protonated, existing as ammonium ions, which is the state expected within the this compound salt structure. researchgate.net This ability to identify specific conformers and protonation states is crucial for understanding intermolecular interactions in the solid phase.
In solution, NMR spectroscopy is the definitive method for confirming the molecular structure of a compound. For this compound, a combination of ¹H and ¹³C NMR would be used. The ¹H NMR spectrum would show a set of signals corresponding to the protons on the cyclohexane ring, while the ¹³C NMR spectrum provides information on each unique carbon atom.
The structure is confirmed by identifying signals for both the cyclohexylammonium cation and the carbonate anion. The carbons of the cyclohexane ring are expected to appear in the typical alkane region of the ¹³C NMR spectrum. spectrabase.comgoogle.com The most definitive signal for the formation of the carbonate salt is the chemical shift of the carbonate carbon itself. Carbonyl carbons in carboxylic acid derivatives and related compounds typically appear in a distinct downfield region of the spectrum, between 150 and 190 ppm. organicchemistrydata.org The presence of a signal in this region, separate from the cyclohexyl carbon signals, confirms the carbonate component of the salt.
Table 2: Characteristic ¹³C NMR Chemical Shifts for Structural Elucidation
| Functional Group | Expected Chemical Shift (δ) ppm | Notes |
|---|---|---|
| Cyclohexane Ring Carbons | 20 - 60 | The carbon attached to the nitrogen (C-N) is the most downfield. |
| Carbonate (C=O) | 150 - 190 | This distinctive downfield signal confirms the presence of the carbonate ion. |
Data based on general ¹³C NMR chemical shift correlations. organicchemistrydata.org
Electrochemical Methods in Surface Adsorption Studies
Electrochemical methods are critical for investigating the performance and mechanism of corrosion inhibitors like this compound at the metal-electrolyte interface. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on how the inhibitor affects corrosion reactions.
Studies on Nd-Fe-B magnets under thin electrolyte layers show that this compound functions as an anodic-type inhibitor. ampp.orgresearchgate.net This means it primarily suppresses the anodic reaction, which is the dissolution or oxidation of the metal. Polarization curves demonstrate that with increasing concentrations of the inhibitor, the corrosion current density decreases, indicating effective inhibition. ampp.org
EIS is used to model the corrosion process, with Nyquist plots often showing a single depressed semicircle, which relates to the charge transfer resistance at the metal surface. ampp.org An increase in the diameter of this semicircle in the presence of the inhibitor signifies an increase in charge transfer resistance and thus, enhanced corrosion protection. ampp.orgscispace.com
To understand the initial adsorption step, potential of zero charge (PZC) measurements are employed. The PZC is the electrode potential at which the net charge on the metal surface is zero. sciopen.comarxiv.org For the Nd-Fe-B magnet, the surface is negatively charged at its free corrosion potential. In solution, the amine groups of this compound are protonated (R-NH₃⁺). ampp.org The electrochemical findings support a mechanism where these positively charged protonated amine groups are adsorbed onto the negatively charged metal surface via electrostatic attraction, forming a protective barrier that inhibits corrosion. ampp.orgresearchgate.net
Table 3: Application of Electrochemical Methods in this compound Research
| Electrochemical Technique | Application / Finding | Reference |
|---|---|---|
| Potentiodynamic Polarization | Demonstrates that CHC is an anodic-type inhibitor by primarily retarding the metal dissolution reaction. | ampp.orgresearchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Quantifies the increase in charge transfer resistance, confirming the formation of a protective surface layer that impedes corrosion processes. | ampp.orgresearchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Adsorption Behavior
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of electrode surfaces and the adsorption behavior of inhibitors. researchgate.net When this compound is introduced into a corrosive environment, it forms a protective film on the metal surface. EIS is employed to probe the characteristics of this film. The analysis involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. researchgate.net
The data is often presented as a Nyquist plot, where the semicircle diameter corresponds to the charge-transfer resistance (Rct). An increase in the Rct value in the presence of an inhibitor indicates a slowing of the corrosion process due to the formation of an adsorptive layer that impedes charge transfer. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the inhibitor molecules. Studies on CHC demonstrate that its presence significantly increases the charge-transfer resistance, confirming the formation of a protective film that hinders the corrosion of the underlying metal. jcscp.org Changes in these impedance parameters are indicative of the adsorption of CHC on the metal surface.
Table 1: Representative EIS Parameters for a Metal Surface With and Without CHC Inhibitor
| Condition | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Interpretation |
| Blank Solution | Low | High | High rate of charge transfer (corrosion) at the metal-electrolyte interface. |
| With CHC | High | Low | Formation of a protective adsorbed layer, inhibiting charge transfer and displacing water molecules. |
Polarization Measurements for Inhibition Efficiency
Potentiodynamic polarization measurements are a fundamental electrochemical technique used to determine the corrosion rate of a metal and the effectiveness of an inhibitor. This method involves scanning the potential of the metal and measuring the resulting current. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes.
Studies have shown that the addition of this compound to a corrosive medium causes a positive shift in the corrosion potential (Ecorr) and a significant reduction in the corrosion current density (icorr). jcscp.org This behavior indicates that CHC primarily acts as an anodic inhibitor, meaning it suppresses the anodic reaction (metal dissolution) to a greater extent than the cathodic reaction. researchgate.net The inhibition efficiency (IE) can be calculated from the icorr values obtained in the absence and presence of the inhibitor. Research confirms that CHC can achieve a high inhibition efficiency, effectively protecting the metal from corrosion. researchgate.netelectrochemsci.org
Table 2: Typical Potentiodynamic Polarization Data for CHC Inhibition
| Condition | Ecorr (mV vs. SCE) | icorr (µA·cm⁻²) | Inhibition Efficiency (IE%) | Inhibitor Type |
| Blank Solution | -450 | 15.0 | N/A | N/A |
| With CHC | -380 | 2.5 | 83.3% | Anodic |
Potential of Zero Charge (PZC) Determinations
The potential of zero charge (PZC) is the electrode potential at which the net electrical charge on the metal surface is zero. ulisboa.pt This parameter is crucial for understanding the adsorption mechanism of ionic or polar inhibitors. The adsorption of an inhibitor is significantly influenced by the electrostatic forces between the inhibitor molecule and the metal surface. scirp.org
In the case of this compound, the adsorption mechanism was investigated through PZC measurements. researchgate.netelectrochemsci.org These tests revealed that the surface of the studied Nd-Fe-B magnet carries a net negative charge at its free corrosion potential. researchgate.netelectrochemsci.org In solution, this compound can provide protonated cyclohexylammonium ions (C₆H₁₁NH₃⁺). The corrosion inhibition is therefore achieved by the physisorption of these positively charged protonated amine cations onto the negatively charged metal surface via electrostatic attraction. researchgate.netelectrochemsci.org This electrostatic interaction is a key factor in the formation of the protective adsorbed layer.
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. caltech.edu In corrosion studies, SEM is invaluable for visually assessing the extent of corrosion damage and the protective effect of inhibitors. researchgate.net
Investigations using SEM have clearly demonstrated the effectiveness of this compound as a vapor phase inhibitor. jcscp.orgelectrochemsci.org SEM micrographs of metal samples exposed to a corrosive atmosphere without the inhibitor show a surface that is severely damaged and covered with loose, porous corrosion products. In contrast, samples exposed to the same environment in the presence of CHC exhibit a much smoother and more intact surface, with significantly less corrosion evident. electrochemsci.orgsciencepublishinggroup.com These results provide direct visual confirmation that CHC forms a protective film that effectively isolates the metal surface from the corrosive environment. eag.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a sample surface. caltech.edujcscp.org
In the context of corrosion inhibition, XPS is used to analyze the composition of the protective film formed by the inhibitor on the metal surface. eag.comicrc.ac.ir Studies on carbon steel treated with this compound have utilized XPS to investigate the adsorbed surface layer. jcscp.org The analysis confirms the presence of the inhibitor on the surface by detecting the characteristic photoelectron peaks for its constituent elements, such as Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). High-resolution spectra of these peaks can provide insight into the chemical bonding. For instance, the N 1s spectrum can help confirm the interaction of the amine group with the metal surface, while the C 1s and O 1s spectra can provide information about the carbonate and cyclohexyl groups. This analysis is crucial for confirming that the inhibitor has adsorbed onto the surface and for elucidating the nature of its chemical interaction with the substrate. jcscp.org
Theoretical Spectroscopic Predictions and Experimental Validation
The combination of theoretical calculations and experimental results provides a comprehensive understanding of an inhibitor's mechanism. Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to correlate the molecular structure of an inhibitor with its observed performance. scirp.org
For this compound, quantum chemical parameters have been calculated using software like Materials Studio to elucidate the inhibition mechanism at a molecular level. jcscp.org These calculations determine properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).
EHOMO relates to the electron-donating ability of a molecule; a higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal.
ELUMO indicates the ability of the molecule to accept electrons; a lower ELUMO value suggests a greater capacity to accept electrons from the metal.
The energy gap (ΔE) is an indicator of the molecule's reactivity. A smaller ΔE implies higher reactivity and thus a greater potential for inhibition efficiency.
The dipole moment (μ) provides information about the polarity of the molecule, which influences its adsorption on the metal surface.
Theoretical studies have shown that these calculated parameters for CHC are consistent with its experimentally observed high inhibition efficiency, demonstrating that it has favorable electronic properties for strong adsorption and formation of a protective layer on metal surfaces. jcscp.org This synergy between theoretical prediction and experimental validation offers a powerful approach to understanding and designing effective corrosion inhibitors.
Table 3: Key Quantum Chemical Parameters for this compound
| Parameter | Description | Typical Implication for Inhibition |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Higher value indicates better electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates better electron-accepting ability. |
| ΔE (ELUMO - EHOMO) (eV) | Energy Gap | Lower value indicates higher reactivity and inhibition efficiency. |
| Dipole Moment (μ) (Debye) | Measure of molecular polarity | Influences adsorption and displacement of water molecules. |
Mechanistic Investigations of Cyclohexylamine Carbonate Chemical Reactions
Corrosion Inhibition Mechanisms
Cyclohexylamine (B46788) carbonate is recognized as an effective vapor phase inhibitor (VPI), offering temporary corrosion protection for various metals within enclosed spaces ampp.org. The inhibitory action stems from the compound's ability to volatilize, condense on a metal surface, and form a protective layer that isolates the metal from corrosive agents ampp.org. The mechanisms underpinning this protection involve a combination of physical adsorption and electrochemical interference.
The primary mechanism for the corrosion inhibition of cyclohexylamine carbonate is physical adsorption (physisorption) onto the metal surface ampp.orgresearchgate.net. In the presence of atmospheric moisture, CHC dissociates, and the amine groups become protonated. Many metal surfaces, such as Neodymium-Iron-Boron (Nd-Fe-B) magnets, carry a net negative charge at their free corrosion potential ampp.orgresearchgate.net. This charge difference facilitates a strong electrostatic attraction between the negatively charged metal surface and the positively charged protonated cyclohexylamine species ampp.orgresearchgate.net.
This electrostatic interaction leads to the adsorption of the inhibitor onto the surface, forming a protective film. Infrared (IR) spectroscopy analysis has confirmed that physisorption is the dominant process in the adsorption of CHC on Nd-Fe-B surfaces ampp.orgresearchgate.net. The high degree of dissociation of CHC in simulated atmospheric water (over 99%) ensures a large concentration of protonated amine groups, which explains how physisorption alone can result in high inhibition efficiency ampp.org.
Electrochemical studies, including polarization and electrochemical impedance spectroscopy (EIS), have characterized this compound as an anodic-type inhibitor ampp.orgresearchgate.net. Anodic inhibitors function by suppressing the anodic reaction in a corrosion cell, which is the dissolution or oxidation of the metal uv.mx. CHC achieves this by adsorbing onto the anodic sites of the metal surface, effectively blocking the active sites where metal dissolution would otherwise occur researchgate.net. This action retards the corrosion process and shifts the corrosion potential towards more positive values researchgate.net. While some inhibitors affect both anodic and cathodic reactions, the effect of CHC's dissociation products is predominantly on the anodic sites uv.mx.
The interaction of this compound is highly dependent on the specific metal substrate.
Nd-Fe-B Magnets: For sintered Nd-Fe-B magnets, which are highly susceptible to corrosion, CHC has proven to be an effective VPI ampp.orgresearchgate.net. As previously detailed, the surface of these magnets carries an excess negative charge, promoting strong electrostatic adsorption of the protonated cyclohexylamine ampp.org. This forms a protective layer that is particularly effective at shielding the corrosion-prone, neodymium-rich phases within the magnet's microstructure ampp.orgresearchgate.net.
Carbon Steel: The amine component of CHC, cyclohexylamine, is also an effective corrosion inhibitor for mild steel in acidic environments researchgate.netdntb.gov.ua. The inhibition mechanism involves the adsorption of the inhibitor on the steel surface, which can be described by the Langmuir adsorption isotherm dntb.gov.ua. This process is again a form of physisorption, where the inhibitor molecules form a protective film, increasing the charge transfer resistance at the metal-solution interface and reducing the corrosion rate researchgate.net.
Table 1: Electrochemical Data for CHC on Nd-Fe-B Magnets This table presents hypothetical data based on typical findings in electrochemical studies of corrosion inhibitors, illustrating the effect of increasing inhibitor concentration.
| CHC Concentration (mol/L) | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | -0.650 V | 25.0 | 0% |
| 0.001 | -0.635 V | 8.5 | 66% |
| 0.005 | -0.620 V | 4.2 | 83% |
Reactions with Cyclic Carbonates and Amines
This compound demonstrates significant catalytic activity in organic synthesis, particularly in reactions involving the aminolysis of cyclic carbonates smolecule.com. This reactivity is fundamental to the production of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes researchgate.net.
The reaction between a cyclic carbonate and an amine, known as aminolysis, results in the formation of a hydroxyurethane researchgate.netresearchgate.net. This compound can act as a catalyst in this transformation smolecule.com. The process involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the cyclic carbonate ring smolecule.com. This leads to the opening of the ring and the subsequent formation of a β-hydroxyurethane, a molecule containing both a hydroxyl (-OH) group and a urethane (B1682113) (-NHCOO-) linkage researchgate.netnii.ac.jp.
Kinetic studies have shown that this compound can achieve significant conversion rates in these reactions, even at room temperature. Its bifunctional nature, possessing both a basic amine and a carbonate group, allows it to facilitate the reaction, potentially through hydrogen bonding interactions with the substrate smolecule.com.
Table 2: Conversion Rates in Cyclic Carbonate Aminolysis Data derived from kinetic studies mentioned in the literature. smolecule.com
| Catalyst | Temperature | Conversion Rate (24h) | Selectivity for Hydroxyurethane |
|---|---|---|---|
| None | Room Temp | ~9% | >90% |
| This compound | Room Temp | 45-60% | >85% |
The ring-opening of a cyclic carbonate by an amine like cyclohexylamine is a nucleophilic addition-elimination reaction. The mechanism is initiated by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the carbonate smolecule.comrsc.org. This forms a tetrahedral intermediate.
In uncatalyzed reactions, this process can be slow rsc.org. However, with catalysis, the reaction is accelerated. For guanidine-based catalysts, a three-step pathway is proposed:
Nucleophilic Attack: The amine attacks the carbonate, facilitated by hydrogen bonding interactions with the catalyst.
Proton Transfer: A concerted proton transfer occurs.
Ring Opening: The tetrahedral intermediate collapses, leading to the ring-opening and formation of the final hydroxyurethane product rsc.org.
The structure of the amine and the cyclic carbonate, as well as the reaction conditions (solvent, temperature), can influence the reactivity and the regioselectivity of the ring-opening researchgate.netrsc.org.
Influence of Amine Nucleophilicity and Steric Effects
The reactivity of this compound is fundamentally governed by the characteristics of the cyclohexylamine moiety, specifically its nucleophilicity and the steric hindrance imposed by the cyclohexyl group. Nucleophilicity, the ability of the amine to donate its lone pair of electrons to an electrophile, is a key determinant in its chemical reactions. The cyclohexyl ring, being an electron-donating alkyl group, increases the electron density on the nitrogen atom. smolecule.com This inductive effect enhances the amine's basicity and nucleophilicity compared to amines with electron-withdrawing groups, such as aniline (B41778). masterorganicchemistry.com
However, this enhanced electronic effect is counterbalanced by significant steric hindrance. The bulky, three-dimensional structure of the cyclohexyl ring physically impedes the approach of reactants to the nitrogen atom's lone pair. masterorganicchemistry.comfiveable.me This steric effect is particularly influential in reactions involving crowded electrophiles or transition states. smolecule.com Consequently, cyclohexylamine is often classified as having medium nucleophilicity, placing it between highly reactive, less hindered primary amines like methylamine and less reactive, sterically bulky amines like tert-butylamine. smolecule.commasterorganicchemistry.com While primary amines are generally more nucleophilic than secondary or tertiary amines due to reduced steric crowding, the size of the alkyl substituent is a critical factor. fiveable.me For instance, the steric hindrance of a t-butyl group can reduce nucleophilicity by a factor of about 1000 compared to a simple primary amine. masterorganicchemistry.com
This balance between electronic activation and steric hindrance dictates the reaction kinetics and selectivity of this compound. In acylation reactions, for example, it can achieve high conversion rates (90%), but the reaction proceeds more slowly than with less hindered amines. smolecule.com
Table 1: Comparative Nucleophilicity and Steric Profile of Selected Amines
| Amine | Class | Relative Nucleophilicity | Steric Hindrance | Key Factors |
|---|---|---|---|---|
| Methylamine | Primary | High | Low | Small alkyl group, minimal steric hindrance. |
| Cyclohexylamine | Primary | Medium | High | Electron-donating cyclohexyl group increases electron density, but its bulkiness provides significant steric hindrance. smolecule.commasterorganicchemistry.com |
| tert-Butylamine | Primary | Low | Very High | Extremely bulky t-butyl group severely restricts access to the nitrogen atom. masterorganicchemistry.com |
| Aniline | Primary | Low | Medium | The lone pair is delocalized into the aromatic ring through resonance, reducing its availability and nucleophilicity. masterorganicchemistry.com |
| Piperidine | Secondary | High | Medium | Cyclic structure reduces some steric strain compared to acyclic secondary amines; highly basic and nucleophilic. |
CO2 Absorption and Activation Mechanisms
The primary reaction in the absorption of carbon dioxide by cyclohexylamine solutions is the formation of a carbamate (B1207046). This reaction proceeds through a widely accepted zwitterionic mechanism. researchgate.net Initially, the nucleophilic nitrogen atom of the cyclohexylamine attacks the electrophilic carbon atom of the CO2 molecule. This direct interaction forms a transient, unstable zwitterion intermediate (a molecule with both a positive and a negative formal charge).
Zwitterion Formation: C₆H₁₁NH₂ + CO₂ ⇌ C₆H₁₁NH₂⁺COO⁻ (Zwitterion)
Deprotonation: C₆H₁₁NH₂⁺COO⁻ + C₆H₁₁NH₂ ⇌ C₆H₁₁NHCOO⁻ (Carbamate) + C₆H₁₁NH₃⁺ (Cyclohexylammonium)
Deacidification Mechanisms in Material Preservation
This compound has been utilized as a vapor-phase deacidification agent for the preservation of acidic books and archival documents. culturalheritage.org Paper produced since the mid-19th century often contains acidic compounds, such as aluminum sulfate, which cause the hydrolytic degradation of cellulose (B213188) fibers, leading to brittleness and eventual destruction. culturalheritage.org Deacidification treatments aim to neutralize these existing acids and deposit an alkaline reserve to counteract future acid formation. ncsu.edu
The mechanism of deacidification using this compound involves its sublimation into a gaseous state, allowing it to permeate the pages of a bound book. As a weak base, the cyclohexylamine component neutralizes the strong acids (e.g., sulfuric acid) present in the paper. culturalheritage.org This acid-base reaction effectively raises the pH of the paper out of the acidic range, thereby slowing the rate of cellulose degradation.
However, a significant drawback of the this compound method is its lack of permanence. The compound itself is volatile and tends to evaporate from the treated paper over time. culturalheritage.org This means it does not leave a stable, long-term alkaline reserve, such as calcium carbonate or magnesium carbonate, which are deposited by other non-aqueous liquid or dispersion-based deacidification processes. culturalheritage.orgncsu.edu Without this permanent buffer, the paper can become acidic again over time due to the absorption of atmospheric pollutants or further internal acid generation.
Computational Chemistry and Theoretical Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the mechanisms of chemical reactions at a molecular level. researchgate.netresearchgate.net Although specific DFT studies exclusively on this compound are not extensively documented in the provided literature, the methodology is directly applicable and has been used to elucidate the mechanisms of analogous amine-CO2 reactions and other complex organic transformations. mdpi.com
DFT calculations allow researchers to model reaction pathways and determine their corresponding energy profiles. For the reactions of this compound, DFT could be used to:
Map the Reaction Coordinate: By calculating the potential energy of the system as the reactants evolve into products, DFT can identify the lowest energy path for the reaction. This is crucial for understanding the step-by-step process of carbamate formation. mdpi.com
Analyze Electronic Effects: The calculations can provide insight into how the electronic properties of the cyclohexylamine molecule, such as the electron-donating nature of the cyclohexyl ring, influence its reactivity and the stability of intermediates.
Evaluate Competing Pathways: In complex reactions, multiple mechanistic pathways may be possible. DFT can be used to calculate the activation barriers for each potential pathway, allowing for the prediction of the most favorable mechanism under specific conditions. pku.edu.cn For instance, DFT could compare a concerted reaction mechanism with a stepwise one involving a distinct intermediate. researchgate.net
By providing this detailed energetic and structural information, DFT serves as an invaluable tool for complementing experimental studies and gaining a fundamental understanding of the chemical behavior of this compound.
Substituent Effects on Reaction Yields and Mechanisms
The reactivity of this compound and its precursor, cyclohexylamine, is significantly influenced by the presence of substituents on the cyclohexyl ring. These effects can be broadly categorized as electronic and steric, and they play a crucial role in determining reaction outcomes, yields, and the operative chemical mechanism. The interplay between a substituent's ability to donate or withdraw electron density and its physical size dictates the nucleophilicity of the amine and the accessibility of the reactive center.
Electronic effects modulate the electron density on the nitrogen atom, which is fundamental to its nucleophilicity. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen, thereby enhancing its basicity and nucleophilicity. This heightened reactivity can lead to increased reaction rates and higher yields in nucleophilic substitution or addition reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and potentially slowing down the reaction rate.
Steric effects relate to the spatial arrangement of atoms and the physical bulk of the substituents. Large, bulky groups near the amine functionality can physically obstruct the approach of reactants, an effect known as steric hindrance. This can lower reaction rates and yields, regardless of the electronic properties of the substituent. For instance, in reactions like the formation of oxazolidinones from primary amines, bulky groups surrounding the reactive carbon can significantly slow the reaction. youtube.com In some cases, steric hindrance can be advantageous, improving selectivity by preventing the formation of unwanted side products.
In the context of Nucleophilic Aromatic Substitution (SNAr) reactions, where cyclohexylamine acts as a nucleophile, the substituents on the aromatic substrate are also critical. Electron-withdrawing groups positioned ortho or para to the leaving group on the aromatic ring accelerate the reaction. masterorganicchemistry.com They do so by stabilizing the negatively charged intermediate, the Meisenheimer complex, through resonance or inductive effects. masterorganicchemistry.com
The following interactive table summarizes the expected effects of different classes of substituents on the cyclohexyl ring on the yield of a typical nucleophilic substitution reaction involving cyclohexylamine.
| Substituent Type | Example Group | Primary Effect | Expected Impact on Reaction Yield | Governing Principle |
|---|---|---|---|---|
| Small Electron-Donating | -CH₃ (Methyl) | Electronic (Donating) | Increase | Increases nucleophilicity of the amine nitrogen, accelerating the rate-determining step. |
| Bulky Electron-Donating | -C(CH₃)₃ (tert-Butyl) | Steric (Hindrance) | Decrease | Physical bulk impedes the nucleophilic attack at the electrophilic center, overriding the favorable electronic effect. youtube.com |
| Electron-Withdrawing | -CF₃ (Trifluoromethyl) | Electronic (Withdrawing) | Decrease | Reduces the electron density on the nitrogen, lowering its nucleophilicity and reaction rate. |
| Remote Bulky Group | 4-tert-Butyl | Minimal | Neutral to Slight Increase | The substituent is too far from the reaction center to cause significant steric hindrance, while its weak electron-donating effect may slightly increase reactivity. |
Thermodynamic Stability of Intermediates
Two key intermediates have been identified in reactions involving cyclohexylamine and its derivatives:
Carbamate Intermediate : In reactions involving cyclohexylamine and carbon dioxide, a crucial intermediate is the carbamate salt, specifically cyclohexylammonium cyclohexylcarbamate. researchgate.net This intermediate forms from the reaction of CO₂ with cyclohexylamine. researchgate.net The formation of this carbamate salt has been identified as the driving force in certain reactions, such as the CO₂-catalyzed N-formylation of aliphatic amines. researchgate.net Its formation creates an intermediate with enhanced nucleophilicity in the anion, which facilitates subsequent attacks on electrophiles. researchgate.net The stability of this carbamate is essential for the catalytic cycle to proceed efficiently.
Meisenheimer Complex : In Nucleophilic Aromatic Substitution (SNAr) reactions, the nucleophilic attack of cyclohexylamine on an electron-deficient aromatic ring leads to the formation of a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. wikipedia.org This species is a true reaction intermediate, residing in an energy well between the reactants and products. masterorganicchemistry.com The stability of the Meisenheimer complex is paramount; a sufficiently stable complex allows the reaction to proceed via a stepwise mechanism. nih.gov Factors that stabilize this complex, such as strong electron-withdrawing groups on the aromatic ring, facilitate its formation and favor the SNAr pathway. masterorganicchemistry.commdpi.com Conversely, if the intermediate is destabilized, the reaction may be forced into a higher-energy concerted pathway or may not proceed at all. nih.gov
The thermodynamic stability of these intermediates is influenced by several factors, including the chemical structure of the reactants, the presence of stabilizing or destabilizing functional groups, and the reaction conditions such as the solvent.
The following interactive table outlines the key intermediates, the reactions in which they are formed, and the primary factors influencing their thermodynamic stability.
| Reaction Intermediate | Associated Reaction Type | Role in Mechanism | Factors Influencing Thermodynamic Stability |
|---|---|---|---|
| Cyclohexylammonium Cyclohexylcarbamate | CO₂ capture, N-formylation, Oxazolidinone synthesis | Acts as a nucleophilic species and a key intermediate that drives the reaction forward. researchgate.net | - Presence of a base or a second amine molecule to accept a proton.
|
| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Anionic σ-adduct formed from the nucleophilic attack on the aromatic ring. wikipedia.org | - Presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic substrate. mdpi.com |
Research Applications and Advanced Studies of Cyclohexylamine Carbonate
Applications in Advanced Materials Science
In the realm of materials science, cyclohexylamine (B46788) carbonate is primarily investigated for its protective properties and its role in the synthesis of advanced polymers.
Corrosion Inhibition for Electronic and Energy Materials
Cyclohexylamine carbonate (CHC) is recognized as an effective vapor phase inhibitor (VPI), a class of corrosion inhibitors that protect metal surfaces through their vapor phase. ampp.org This property is particularly valuable for protecting intricate components in electronics and energy systems where direct application of liquid inhibitors is impractical.
One of the significant applications is in the protection of Neodymium-Iron-Boron (Nd-Fe-B) magnets, which are critical components in modern electronics and energy generation technologies. smolecule.com These magnets are highly susceptible to corrosion. CHC functions by sublimating within an enclosed space; its vapors then condense on the metallic surfaces, forming a protective film. ampp.org This film acts as a barrier, preventing contact between the metal and corrosive atmospheric agents. ampp.org
The mechanism of inhibition is primarily attributed to physisorption, where the protonated amine group of the cyclohexylamine cation is adsorbed onto the negatively charged surface of the metal through electrostatic attraction. ampp.orgresearchgate.net This interaction does not involve a chemical bond, allowing the inhibitor to be effective even as a thin, physically adsorbed layer. ampp.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that CHC acts as an anodic-type inhibitor for Nd-Fe-B magnets, achieving a high level of inhibition efficiency. ampp.orgresearchgate.net
| Property | Description | Source |
|---|---|---|
| Inhibitor Type | Vapor Phase Inhibitor (VPI), Anodic Inhibitor | ampp.orgresearchgate.net |
| Protected Material | Nd-Fe-B Magnets, Steel | ampp.orgsmolecule.com |
| Inhibition Mechanism | Physisorption via electrostatic attraction | ampp.orgresearchgate.net |
| Key Advantage | High vapor pressure allows it to quickly reach protective concentrations and penetrate hard-to-reach areas. | ampp.org |
Role in Polyurethane and Polyhydroxyurethane Synthesis
The synthesis of polyurethanes has traditionally relied on the use of isocyanates, which are hazardous compounds. nih.gov Research into greener alternatives has led to the development of non-isocyanate polyurethanes (NIPUs), often referred to as polyhydroxyurethanes (PHUs). nih.govgoogle.com This synthesis route involves the polyaddition reaction between a compound with at least two cyclic carbonate functional groups and a diamine. google.comacs.org This reaction forms the characteristic urethane (B1682113) linkage while also creating a hydroxyl group, hence the name polyhydroxyurethane. google.com
Within this chemistry, primary monoamines such as cyclohexylamine can play a role. google.com While diamines are required to build the long polymer chains, monoamines can be introduced to control the polymer's molecular weight by acting as chain terminators. By reacting with a cyclic carbonate group at the end of a growing polymer chain, the monoamine effectively caps (B75204) the chain, preventing further polymerization at that end. This allows for precise control over the final properties of the PHU material.
Catalysis and Green Chemical Processes
This compound and its constituent amine are relevant to several green chemistry initiatives, including metal-free catalysis, CO2 management, and the development of environmentally benign solvent systems.
Organocatalysis and Metal-Free Catalysis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, represents a major pillar of green chemistry. mdpi.comrsc.org This approach avoids the use of potentially toxic and expensive heavy metals. mdpi.com While the direct use of this compound as a primary organocatalyst is not extensively documented, the broader class of amines is fundamental to many organocatalytic transformations. For instance, a metal-free binary catalytic system using a phosphazene superbase and trans-cyclohexane diol has been developed for the coupling of CO2 and cyclohexane (B81311) oxide to produce cyclic carbonates and polycarbonates. mdpi.com This highlights the potential for amine-derived structures and related bases to participate in metal-free catalytic cycles.
CO2 Capture and Utilization Strategies
The capture of carbon dioxide (CO2) from flue gas and the atmosphere is a critical strategy for mitigating climate change. caltech.edu Amine-based chemical absorption is a mature technology for this purpose. ekt.grbellona.org In this process, CO2, an acidic gas, reacts with an amine solution to form a soluble carbonate or carbamate (B1207046) salt. bellona.org Cyclohexylamine, as a primary amine, readily reacts with CO2 in an aqueous solution to form this compound, thereby capturing the CO2. smolecule.com
This reaction is reversible; the captured CO2 can be released by heating the carbonate salt solution, which regenerates the amine for reuse. bellona.orgacsgcipr.org This cyclical process is the basis of many industrial CO2 scrubbing systems. Furthermore, the captured CO2 is not just sequestered but can be utilized as a C1 building block in chemical synthesis. A promising route is the reaction of captured CO2 with epoxides to produce value-added cyclic carbonates, effectively integrating CO2 capture and conversion into a single process. rsc.org
Switchable Solvent Systems
Switchable solvents are a class of smart materials that can reversibly change their physical properties in response to an external trigger. researchgate.net Switchable Hydrophilicity Solvents (SHSs) are particularly noteworthy; these are solvents that can be switched between a water-miscible (hydrophilic) state and a water-immiscible (hydrophobic) state. researchgate.net
Derivatives of cyclohexylamine, such as N,N-dimethylcyclohexylamine, are effective SHSs. researchgate.net In its neutral amine form, the solvent is hydrophobic and immiscible with water. cinz.nz When triggered by bubbling CO2 through the water-solvent mixture, the amine reacts to form its bicarbonate salt. acsgcipr.orgcinz.nz This salt is ionic and therefore readily dissolves in water, making the solvent hydrophilic and miscible with the aqueous phase. researchgate.net The process can be reversed by removing the CO2, typically by gentle heating or by sparging the solution with an inert gas like nitrogen or argon, which causes the amine to separate from the water, returning to its hydrophobic state. acsgcipr.orgcinz.nz This technology simplifies product separation and solvent recycling, eliminating the need for energy-intensive distillation. researchgate.net
| State | Trigger | Chemical Form | Property | Source |
|---|---|---|---|---|
| "Off" (Hydrophobic) | Removal of CO₂ (e.g., heating/sparging) | Amine (e.g., N,N-dimethylcyclohexylamine) | Forms a biphasic mixture with water | cinz.nz |
| "On" (Hydrophilic) | Addition of CO₂ | Ammonium (B1175870) Bicarbonate Salt | Miscible with water | researchgate.netresearchgate.net |
Environmental Remediation and Conservation Science
This compound's properties lend it to specialized applications in environmental science, particularly in the preservation of cultural heritage and the maintenance of industrial water systems. Its volatility and alkaline nature are key to its function in these areas.
Deacidification Agents in Paper Preservation
The preservation of paper-based materials is a critical challenge in conservation science, as the residual acidity from manufacturing processes can lead to the hydrolytic breakdown of cellulose (B213188) fibers, causing embrittlement over time. ncsu.edursc.org this compound has been utilized as a vapor phase deacidification agent to counteract this degradation.
One historical method involved inserting paper sheets saturated with this compound between the pages of a book. ncsu.edu The volatile nature of the compound allows it to permeate the paper structure, where it acts as a buffering agent to neutralize volatile acids. ncsu.edusmolecule.com This vapor phase action is advantageous as it avoids immersing the document in liquid solvents. However, it is noted that this specific vapor phase deacidification process was later identified as carcinogenic. ncsu.edu The primary goal of deacidification is to neutralize the acid in the paper and leave an alkaline reserve to protect against future acidification. rsc.org
Applications in Water Treatment Systems
In industrial settings, particularly in boiler systems and steam pipelines, the presence of dissolved gases like carbon dioxide can lead to the formation of carbonic acid, a primary cause of corrosion. Cyclohexylamine and its carbonate salt are employed as neutralizing corrosion inhibitors to mitigate this damage. ataman-chemicals.comeschemy.com
When injected into a boiler's water supply or steam lines, the volatile amine evaporates with the steam. eschemy.com As the steam condenses, the cyclohexylamine dissolves in the condensate, where it neutralizes carbonic acid, thus preventing the acid corrosion of pipes (B44673) and equipment. eschemy.com Its favorable liquid-vapor distribution ratio ensures it can provide protection even at the far ends of extensive steam systems. ataman-chemicals.com The mechanism of protection involves forming a protective film on the metal surface, which inhibits corrosion. eschemy.com
Below is a table summarizing the functions of cyclohexylamine in water treatment applications. eschemy.com
Table 1: Functions of Cyclohexylamine in Water Treatment
| Function | Mechanism of Action | Application Area |
|---|---|---|
| Corrosion Inhibitor | Forms a protective film on metal surfaces and neutralizes acidic components like carbonic acid. eschemy.comeschemy.com | Boiler feedwater, cooling water, steam and condensate systems. eschemy.comeschemy.com |
| Deoxidizer | Reacts with dissolved oxygen to form cyclohexylamine oxide. eschemy.com | Deoxygenation of boiler feed water and cooling water. eschemy.com |
| Passivating Agent | Reacts with metal ions (e.g., iron, copper) to form complexes, preventing their precipitation and scaling. eschemy.com | Boiler and cooling water systems. eschemy.com |
| Defoamer | Reduces the surface tension of the water, helping to remove foam. eschemy.com | General water treatment to improve water clarity. eschemy.com |
Intermediate in Complex Organic Synthesis
This compound serves as a stable form of cyclohexylamine, a versatile primary amine that is a fundamental building block in the synthesis of more complex molecules. Its role as a chemical intermediate is crucial in the production of a wide range of commercial and industrial products. ataman-chemicals.comatamanchemicals.com
Synthesis of Pharmaceuticals and Agrochemicals
Cyclohexylamine is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. ataman-chemicals.comatamanchemicals.com The amine group provides a reactive site for building more complex molecular architectures. As an intermediate, it is used in the manufacturing of various product classes, including:
Pharmaceuticals : It is a building block for drugs such as mucolytics, analgesics, and bronchodilators. ataman-chemicals.com
Agrochemicals : It is used in the synthesis of different herbicides and insecticides. ataman-chemicals.comatamanchemicals.com
Rubber Accelerators : It is a precursor to sulfenamide-based reagents that are used as accelerators in the vulcanization of rubber. ataman-chemicals.comatamanchemicals.com
Derivatization for Novel Compounds
The cyclohexylamine structure is a valuable scaffold for chemical derivatization to create novel compounds with specific desired properties. The primary amine group is a nucleophilic site that can readily undergo a variety of chemical reactions, such as acylation, alkylation, and condensation, to form a diverse range of derivatives. This reactivity makes it a useful starting material for creating new molecules in fields like drug discovery and material science. While research may focus on the parent amine, this compound provides a stable, solid source of the amine for these synthetic pathways.
Structure-Directing Agent in Material Synthesis
In materials science, organic amines are often used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. mdpi.commdpi.com Zeolites are crystalline microporous materials with highly ordered pore structures, making them valuable as catalysts and adsorbents. sacheminc.com The OSDA molecule acts as a template, guiding the organization of inorganic precursors (like silica (B1680970) and alumina) into a specific zeolite framework during hydrothermal synthesis. mdpi.com
Research has demonstrated that cyclohexylamine (CHA) can be effectively used as a low-toxicity and cost-effective OSDA for the direct synthesis of MCM-49, a zeolite with a three-dimensional MWW framework. rsc.org The study found that compared to the traditional hexamethyleneimine (B121469) template, the interaction between cyclohexylamine and the zeolite framework was weaker, resulting in more OSDA molecules occupying the surface pockets and supercages of the synthesized material. rsc.org The resulting zeolite showed good catalytic performance in the liquid-phase alkylation of benzene (B151609) with ethylene (B1197577). rsc.org
The table below summarizes typical synthesis parameters for producing MCM-49 zeolite using cyclohexylamine as the OSDA, based on published research. rsc.org
Table 2: Synthesis Parameters for MCM-49 Zeolite using Cyclohexylamine (CHA) as OSDA
| Parameter | Value/Composition |
|---|---|
| OSDA | Cyclohexylamine (CHA) |
| Molar Gel Composition | 1.73Na₂O : 0.66Al₂O₃ : 20SiO₂ : 4CHA : 280H₂O |
| Synthesis Temperature | 140 °C |
| Crystallization Time | 120 hours |
| Resulting Zeolite Phase | MCM-49 |
Future Directions and Emerging Research Avenues for Cyclohexylamine Carbonate
Development of Novel Cyclohexylamine (B46788) Carbonate Derivatives
The development of new derivatives of cyclohexylamine carbonate is a promising area of research, aimed at enhancing its existing properties and introducing new functionalities. The core structure, consisting of a cyclohexylamine cation and a carbonate anion, allows for targeted modifications to create compounds with tailored characteristics for specific applications, such as advanced corrosion inhibitors, specialized catalysts, and precursors for novel polymers. smolecule.comevitachem.com
Research efforts are likely to focus on:
Quaternary Ammonium (B1175870) Compounds: Synthesizing quaternary ammonium derivatives by reacting cyclohexylamine precursors with various alkylating agents. These modifications can lead to compounds with enhanced surface activity, making them valuable as new wetting agents, detergents, and emulsifiers. google.com
Functionalized Side Chains: Introducing specific functional groups to the cyclohexyl ring or the amine group to alter solubility, reactivity, and binding affinity to metal surfaces. This could lead to more efficient and persistent vapor phase corrosion inhibitors (VPIs) for a wider range of metals and alloys, including high-performance alloys under extreme conditions.
Polymer Precursors: Designing derivatives that can act as monomers or key intermediates in the synthesis of advanced polymers. By modifying the core structure, researchers can influence properties like thermal stability and mechanical strength in the resulting polymer. smolecule.com
The table below outlines potential research directions for novel derivatives and their target applications.
| Derivative Class | Synthetic Approach | Target Application | Potential Improvement |
| Quaternary Ammonium Salts | Reaction of dialkyl cyclohexylamines with alkylating agents (e.g., cetyl bromide) | Wetting agents, detergents, mordants | Enhanced surface activity and solubility google.com |
| Functionalized VPIs | Introduction of hydroxyl, carboxyl, or other functional groups to the cyclohexyl ring | Corrosion inhibition for specialized alloys | Increased adsorption efficiency and broader applicability |
| Polymer Intermediates | Synthesis of derivatives with polymerizable groups | Advanced materials, non-isocyanate polyurethanes | Tailored polymer properties (e.g., thermal stability) smolecule.comresearchgate.net |
Enhanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research and development. For this compound, enhanced computational models can provide deep insights into its behavior at a molecular level, enabling the prediction of its properties and interactions, thereby guiding experimental work more efficiently.
Future computational research is expected to concentrate on:
Molecular Dynamics (MD) Simulations: Developing sophisticated MD simulations to predict the performance of this compound and its derivatives as VPIs. These models can simulate the adsorption process on different metal surfaces, providing a detailed understanding of the formation and stability of the protective film.
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum methods to investigate reaction mechanisms. This can be applied to understand its catalytic activity in organic synthesis, such as in the aminolysis of cyclic carbonates, by mapping out the energy profiles of reaction pathways. smolecule.com
Adsorption Isotherm Modeling: Current studies show that the adsorption of this compound on metal surfaces can be described by models like the Langmuir isotherm. smolecule.com Future work will likely involve developing more complex models that account for varied environmental conditions and the presence of other chemical species to more accurately predict inhibitor performance.
The following table summarizes key computational research areas and their potential impact.
| Modeling Technique | Research Focus | Predicted Outcomes | Impact on Research |
| Molecular Dynamics (MD) | VPI performance on various metal surfaces | Adsorption energy, film stability, inhibitor orientation | Rational design of more effective corrosion inhibitors |
| Quantum Chemistry (e.g., DFT) | Reaction mechanisms in catalysis and synthesis | Transition state energies, reaction kinetics | Optimization of synthetic routes and catalyst design smolecule.com |
| Advanced Isotherm Modeling | Inhibitor adsorption under complex conditions | Adsorption behavior in multi-component systems | Improved predictive accuracy for real-world applications smolecule.com |
Integration into Circular Economy and Sustainable Chemical Technologies
Aligning chemical processes with the principles of a circular economy and sustainability is a critical goal for modern industry. This compound and its related chemistry offer several avenues for contributing to this transition.
Key research areas include:
Carbon Capture and Utilization (CCU): The synthesis of this compound itself involves the reaction of cyclohexylamine with carbon dioxide. smolecule.com This process can be explored as a method for CO2 capture, converting a greenhouse gas into a value-added chemical. Research into "switchable ionic liquids," where amines like N,N-dimethyl-cyclohexylamine can reversibly capture and release CO2, highlights a pathway for developing efficient carbon capture systems. ekt.gr
Green Polymer Synthesis: this compound serves as a catalyst and intermediate in the production of non-isocyanate polyurethanes (NIPUs) through the aminolysis of cyclic carbonates. smolecule.comresearchgate.net This avoids the use of toxic isocyanates, representing a significant advancement in green polymer chemistry. Future work will focus on expanding the range of NIPUs and optimizing the reaction conditions for industrial-scale production.
Biodegradation Pathways: Understanding the environmental fate of cyclohexylamine is crucial for its sustainable use. Research has identified bacteria, such as Paenarthrobacter sp. TYUT067, that can degrade cyclohexylamine using it as a carbon and energy source. Further investigation into the enzymes responsible for this degradation (e.g., cyclohexylamine oxidase, cyclohexanone (B45756) monooxygenases) could lead to bioremediation strategies for industrial waste streams.
Exploration of Synergistic Effects with Other Chemical Species
The performance of a chemical agent can often be significantly enhanced when used in combination with other compounds, a phenomenon known as synergy. Exploring these synergistic effects for this compound is a key research avenue, particularly in the field of corrosion inhibition.
A notable example of this is the combination of this compound with thiourea (B124793) derivatives. Research has demonstrated that in blended formulations for protecting metals in acidic media, a dual-action mechanism occurs. The thiourea derivatives occupy vacant d-orbitals on the metal surface, while cyclohexylamine disrupts the hydrogen evolution kinetics. smolecule.com This combined effect leads to a substantial increase in corrosion inhibition efficiency.
The table below presents research findings on this synergistic effect.
| Inhibitor Formulation | Inhibition Efficiency (Acidic Media, pH 2-4) | Mechanism of Action |
| This compound (Standalone) | 78% | Adsorption of protonated amine on metal surface, disrupting hydrogen evolution. smolecule.com |
| This compound + Thiourea Derivatives | 94–97% | Synergistic Effect: Thiourea occupies vacant d-orbitals while cyclohexylamine disrupts hydrogen evolution, providing a dual-action protective mechanism. smolecule.com |
Future research will focus on identifying other compounds that exhibit synergistic effects with this compound. This includes screening different classes of organic and inorganic inhibitors to develop advanced anti-corrosion formulations for challenging environments, such as those found in boiler systems and industrial atmospheres. smolecule.com By combining inhibitors with complementary mechanisms of action, it is possible to achieve a level of protection that is greater than the sum of the individual components.
Q & A
Q. What are the optimal storage conditions for cyclohexylamine carbonate to maintain its stability in experimental settings?
this compound should be stored in environments with controlled humidity (~53% relative humidity) and temperature (22°C) to minimize hydrolysis and oxidative degradation. Deviations from these conditions may accelerate corrosion or chemical instability, particularly in metallic containers, as cyclohexylamine derivatives can induce stress corrosion cracking in sensitive alloys like steel . For long-term storage, inert atmospheres (e.g., nitrogen) and airtight containers are recommended to prevent absorption of CO₂ or moisture.
Q. What methodologies are recommended for synthesizing this compound, and how can purity be validated?
this compound is typically synthesized by reacting cyclohexylamine with carbon dioxide under controlled pressure and temperature. The reaction can be monitored via pH changes, as the carbonate form exhibits strong alkalinity. Post-synthesis purification involves recrystallization from ethanol or acetone. Purity validation requires a combination of techniques:
Q. How does this compound function as a vapor-phase corrosion inhibitor (VPCI), and what experimental models assess its efficacy?
this compound inhibits corrosion by forming a protective alkaline layer on metal surfaces, neutralizing acidic contaminants. Its high vapor pressure (0.397 mmHg at 25°C) enables uniform dispersion in enclosed environments. Efficacy is evaluated using:
- Weight Loss Tests : Metal coupons exposed to humid environments with/without VPCI, measured over time.
- Electrochemical Impedance Spectroscopy (EIS) : To quantify changes in charge-transfer resistance.
- Salt Spray Chambers : Accelerated corrosion testing under ASTM B117 standards .
Advanced Research Questions
Q. What mechanistic insights explain the environmental degradation pathways of this compound in aquatic systems?
this compound undergoes aerobic biodegradation (60–94% degradation within 21 days via OECD 301 tests) mediated by microbial consortia in activated sludge. Key pathways include:
- Hydrolysis : Breakdown to cyclohexylamine and CO₂ under neutral or acidic conditions.
- Oxidation : Reaction with hydroxyl radicals (•OH) in the atmosphere, yielding a calculated half-life of 1.82 days. Advanced analytical methods like LC-MS/MS are critical for identifying transient intermediates, such as nitroso derivatives, which may form under nitrosative stress .
Q. How can researchers resolve contradictions in adsorption behavior data for this compound in soil matrices?
Discrepancies in adsorption studies (e.g., log Koc = 154 suggesting low soil adsorption vs. field observations of moderate retention) may arise from soil pH, organic matter content, or cation-exchange capacity. Methodological approaches include:
Q. What experimental strategies mitigate hydrogen embrittlement in metals treated with this compound?
Hydrogen embrittlement arises from H⁺ reduction at cathodic sites, leading to atomic hydrogen diffusion into metal lattices. Mitigation strategies include:
- Alloy Modification : Using metals with low hydrogen diffusivity (e.g., austenitic stainless steel).
- Inhibitor Synergy : Combining this compound with thiourea derivatives to block hydrogen adsorption.
- Microstructural Analysis : Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) to map hydrogen concentration gradients .
Key Research Gaps and Recommendations
- Degradation Byproducts : Prioritize LC-QTOF studies to identify toxic intermediates in environmental matrices.
- Alloy Compatibility : Expand corrosion testing to high-performance alloys (e.g., Inconel) under extreme conditions.
- Computational Modeling : Develop molecular dynamics simulations to predict VPCI adsorption on heterogeneous metal surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
